molecular formula C22H22BrN5O4S2 B14801272 2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)acetamide

Cat. No.: B14801272
M. Wt: 564.5 g/mol
InChI Key: ZSJPEACKGZJPPJ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Bromination: Introduction of the bromine atom into the phenoxy ring.

    Acylation: Formation of the acetamide group.

    Sulfonylation: Addition of the sulfonyl group to the pyrimidinyl ring.

    Coupling Reactions: Combining the intermediate compounds to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy derivatives, while oxidation can produce corresponding sulfoxides or sulfones.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenoxyacetic acid
  • 4,6-dimethyl-2-pyrimidinylamine
  • N-(4-sulfamoylphenyl)acetamide

Uniqueness

What sets 2-(2-bromo-4-methylphenoxy)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide apart is its combination of functional groups, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C22H22BrN5O4S2

Molecular Weight

564.5 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C22H22BrN5O4S2/c1-13-4-9-19(18(23)10-13)32-12-20(29)27-22(33)26-16-5-7-17(8-6-16)34(30,31)28-21-24-14(2)11-15(3)25-21/h4-11H,12H2,1-3H3,(H,24,25,28)(H2,26,27,29,33)

InChI Key

ZSJPEACKGZJPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C)Br

Origin of Product

United States

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